- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyadsPhysical Chemistry Chemical Physics, 2011, 13(3), 1019-1029,
Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure](https://ja.kuujia.com/scimg/cas/954374-43-7x500.png)
954374-43-7 structure
商品名:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS番号:954374-43-7
MF:C30H34Br4N2O4
メガワット:806.217965602875
CID:1090218
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 化学的及び物理的性質
名前と識別子
-
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- AX8282375
- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
-
- インチ: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
- InChIKey: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
- ほほえんだ: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br
計算された属性
- せいみつぶんしりょう: 805.92111g/mol
- ひょうめんでんか: 0
- XLogP3: 10.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 14
- どういたいしつりょう: 801.92521g/mol
- 単一同位体質量: 801.92521g/mol
- 水素結合トポロジー分子極性表面積: 74.8Ų
- 重原子数: 40
- 複雑さ: 821
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 78.14000
- LogP: 8.83660
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 250mg |
¥1671.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$195 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-19 | |
Aaron | AR00IL99-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$164.00 | 2025-02-10 | |
A2B Chem LLC | AI66257-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$122.00 | 2024-07-18 | |
1PlusChem | 1P00IL0X-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$478.00 | 2024-04-19 | |
Ambeed | A633411-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$174.0 | 2025-02-28 | |
Ambeed | A633411-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$464.0 | 2025-02-28 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-24 | |
eNovation Chemicals LLC | Y1265389-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$135 | 2024-06-06 |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Acetic acid ; 30 min, 110 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
リファレンス
- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentadsPhysical Chemistry Chemical Physics, 2014, 16(11), 5188-5200,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
リファレンス
- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifsChemical Communications (Cambridge, 2011, 47(29), 8226-8228,
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C
リファレンス
- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
リファレンス
- First Synthesis of 2,3,6,7-Tetrabromonaphthalene DiimideOrganic Letters, 2007, 9(20), 3917-3920,
合成方法 6
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C
リファレンス
- Solvophobic control of core-substituted naphthalene diimide nanostructuresChemical Communications (Cambridge, 2010, 46(6), 973-975,
合成方法 7
はんのうじょうけん
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
リファレンス
- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic DianhydrideAsian Journal of Organic Chemistry, 2013, 2(9), 779-785,
合成方法 8
はんのうじょうけん
1.1 Solvents: Acetic acid ; 1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
リファレンス
- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect TransistorsOrganic Letters, 2016, 18(3), 456-459,
合成方法 9
はんのうじょうけん
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
リファレンス
- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,
合成方法 10
はんのうじょうけん
1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
リファレンス
- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation UpconversionsJournal of Organic Chemistry, 2012, 77(8), 3933-3943,
合成方法 11
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
リファレンス
- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugateTetrahedron Letters, 2015, 56(33), 4762-4766,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Bromine ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
リファレンス
- A Core-Substituted Naphthalene Diimide Fluoride SensorOrganic Letters, 2009, 11(23), 5418-5421,
合成方法 13
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 2 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
リファレンス
- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimidesTetrahedron Letters, 2013, 54(18), 2271-2273,
合成方法 14
はんのうじょうけん
1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
リファレンス
- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials
- octan-1-amine
- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
2. Book reviews
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:954374-43-7)4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

清らかである:99%/99%
はかる:250mg/1g
価格 ($):157/418